molecular formula C8H7F3N4S B10921885 5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10921885
M. Wt: 248.23 g/mol
InChI Key: ZAEAHNOEUFQSOE-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methylsulfanyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the use of a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis . Another approach involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the aforementioned synthetic routes can be adapted for large-scale production by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups, such as the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its triazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C8H7F3N4S

Molecular Weight

248.23 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H7F3N4S/c1-4-3-5(8(9,10)11)15-6(12-4)13-7(14-15)16-2/h3H,1-2H3

InChI Key

ZAEAHNOEUFQSOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)SC

Origin of Product

United States

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